molecular formula C8H18N2O4 B604939 1-(t-Boc-Aminooxy)-3-aminooxy-propane CAS No. 1352546-80-5

1-(t-Boc-Aminooxy)-3-aminooxy-propane

Cat. No. B604939
CAS RN: 1352546-80-5
M. Wt: 206.24
InChI Key: BNGHPAGZQRLKHH-UHFFFAOYSA-N
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Description

1-(t-Boc-Aminooxy)-3-aminooxy-propane, also known as t-Boc-Aminooxy-PEG1-amine, is a PEG derivative containing a Boc-protected aminooxy group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular formula of this compound is C9H20N2O4 . The exact mass is 220.1423 and the molecular weight is 220.27 .


Chemical Reactions Analysis

The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 220.27 .

Scientific Research Applications

Synthesis Applications

1-(t-Boc-Aminooxy)-3-aminooxy-propane and its analogs serve as building blocks in synthetic chemistry for creating complex molecules. For instance, derivatives of aminooxy functional groups have been synthesized for bioconjugation purposes. These compounds allow for chemoselective ligation to biomolecules, facilitating the creation of novel bioconjugates for research and therapeutic applications (Carrasco et al., 2010). Additionally, aminooxy terminated polymers have been synthesized for site-specific bioconjugation of glycoproteins, showing the versatility of these functional groups in creating well-defined macromolecular structures (Dhal et al., 2013).

Bioconjugation and Biomedical Research

The aminooxy functionality, particularly when protected with t-Boc, is crucial for bioconjugation strategies. This is due to its ability to form stable oxime bonds with aldehydes and ketones under mild conditions, making it invaluable for attaching biomolecules to various surfaces or carriers. This chemoselective ligation has been exploited for conjugating proteins onto nanometer-sized features, enabling the study of proteins at the nanoscale (Christman et al., 2011). Furthermore, aminooxy end-functionalized polymers synthesized through atom transfer radical polymerization (ATRP) have been developed for chemoselective conjugation to proteins, illustrating the compound's potential in creating polymer-protein conjugates for advanced biomedical applications (Heredia et al., 2007).

Materials Science

In materials science, the t-Boc group has been utilized to protect functional groups during polymer synthesis, enabling the creation of polymers with tailored properties. For example, tert-butoxycarbonyl (t-BOC) protected hydroxyl groups have been used to manipulate the free volume of polyimides, affecting their gas transport properties (Lin et al., 2020). This highlights the role of such protective groups in the development of advanced materials with specific functionalities.

Mechanism of Action

Target of Action

The primary target of 1-(t-Boc-Aminooxy)-3-aminooxy-propane is molecules containing aldehyde or ketone groups . The compound interacts with these groups to form stable linkages, which are crucial in various biochemical processes.

Mode of Action

This compound contains a Boc-protected aminooxy group and an amine group . The Boc-protected aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The result of the action of this compound is the formation of stable oxime linkages with target molecules . This interaction can lead to the degradation of target proteins when the compound is used in the synthesis of PROTACs .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The Boc-protected aminooxy can be deprotected under mild acidic conditions . Therefore, the pH of the environment can influence the efficacy and stability of the compound.

Future Directions

1-(t-Boc-Aminooxy)-3-aminooxy-propane has potential applications in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated peptides or proteins .

properties

IUPAC Name

tert-butyl N-(3-aminooxypropoxy)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGHPAGZQRLKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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